molecular formula C13H18N2O B1474473 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one CAS No. 1696141-96-4

1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one

Cat. No.: B1474473
CAS No.: 1696141-96-4
M. Wt: 218.29 g/mol
InChI Key: WTWINXTZZBBCQI-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one (CAS: 1697648-67-1) is a ketone derivative featuring a pyrrolidine ring substituted with an amino group at the 3-position and a phenyl group attached to the propanone backbone. Its molecular formula is C₁₄H₁₉N₂O, with a molecular weight of 231.31 g/mol .

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(11-5-3-2-4-6-11)13(16)15-8-7-12(14)9-15/h2-6,10,12H,7-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWINXTZZBBCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one, also known as a derivative of the phenylpropanone class, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its structural features that may influence various biological activities, including antimicrobial, anticancer, and neuropharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H17N1O1\text{C}_{13}\text{H}_{17}\text{N}_{1}\text{O}_{1}

This structure includes a pyrrolidine ring, which is known to contribute to the biological activity of similar compounds.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating Mannich bases, which include derivatives like this compound, reported antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 8.2 to 32.1 µM, demonstrating effective inhibition of microbial growth .

Cytotoxicity and Anticancer Effects

The cytotoxic effects of this compound were evaluated using androgen-independent human prostate cancer cells (PC-3). It was found that the compound exhibited cytotoxicity with an IC50 value within the range of 8.2–32.1 µM. Additionally, it showed interference with DNA topoisomerases, which are critical for DNA replication and repair processes, suggesting a mechanism through which it may exert anticancer effects .

Activity IC50/Activity Level Reference
Antimicrobial8.2 - 32.1 µM
Cytotoxicity8.2 - 32.1 µM
Topoisomerase I Inhibition40% - 42% relaxation effect

Case Studies

A notable case study involved the synthesis and biological evaluation of various derivatives of phenylpropanone compounds, including this compound. The study focused on their effects on cancer cell lines and their mechanisms of action through DNA interaction and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, focusing on substituents, molecular properties, and synthetic accessibility.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reference
1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one C₁₄H₁₉N₂O 231.31 3-Aminopyrrolidine, Phenyl 1697648-67-1
(R)-1-(4-Fluorophenyl)-2-phenylpropan-1-one C₁₅H₁₃FO 228.26 4-Fluorophenyl, Phenyl N/A
1-(2,4-Dihydroxyphenyl)-2-phenylpropan-1-one C₁₅H₁₄O₃ 242.27 2,4-Dihydroxyphenyl N/A
3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one C₁₃H₁₁NO 197.23 Pyrrol-2-yl, Enone N/A
(S)-2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)propan-1-one C₁₀H₂₀N₃O 198.29 3-Dimethylaminopyrrolidine, Amine 1401665-89-1
1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one C₁₅H₂₁N₂O₂ 265.34 3-Methoxyphenyl, Ethanone 1576056-31-9

Key Comparisons

Dihydroxyphenyl Analog (C₁₅H₁₄O₃): The 2,4-dihydroxyphenyl substituent increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility but may reduce membrane permeability . Methoxyphenyl Derivative (C₁₅H₂₁N₂O₂): The 3-methoxy group in 1-(3-aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one balances lipophilicity and hydrogen bonding, making it a versatile intermediate for drug design .

Pyrrolidine Modifications 3-Dimethylaminopyrrolidine (C₁₀H₂₀N₃O): The dimethylamino group in (S)-2-amino-1-(3-(dimethylamino)pyrrolidin-1-yl)propan-1-one increases basicity, which could enhance interactions with acidic biological targets (e.g., enzymes) compared to the primary amine in the target compound .

Synthetic Accessibility The target compound and its analogs (e.g., fluorinated and methoxyphenyl derivatives) are synthesized via reductive coupling or condensation reactions, with yields ranging from 63% to 77% . The enone analog requires a base-catalyzed aldol condensation, demonstrating the versatility of propanone derivatives in organic synthesis .

Research Findings

  • Fluorinated Analogs : Fluorination is a common strategy to improve metabolic stability and bioavailability. The 4-fluorophenyl derivative (C₁₅H₁₃FO) achieved a 76–77% yield , suggesting scalable synthesis .
  • Amino-Pyrrolidine Derivatives: The 3-aminopyrrolidine moiety in the target compound provides a chiral center, which is critical for enantioselective interactions in drug-receptor binding. Similar compounds with dimethylamino substituents (C₁₀H₂₀N₃O) have been explored for CNS applications due to their enhanced blood-brain barrier penetration .
  • Hydrogen-Bonding Capacity: The dihydroxyphenyl analog (C₁₅H₁₄O₃) may exhibit antioxidant properties due to phenolic groups, though this is speculative without direct bioactivity data .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-aminopyrrolidin-1-yl)-2-phenylpropan-1-one typically involves the nucleophilic substitution or addition of an aminopyrrolidine moiety onto a phenylpropanone backbone. This can be achieved through:

  • Formation of an intermediate enamine or imine from a phenylpropanone derivative and an amine source.
  • Subsequent reduction or functional group transformation to yield the aminopyrrolidine structure.
  • Purification via chromatographic techniques.

This approach aligns with common synthetic routes for aminoketones and pyrrolidine-containing compounds.

Specific Preparation Methods

Amination via Enamine Intermediate and Reduction

A method analogous to the synthesis of related compounds involves:

  • Reacting a phenylpropanone derivative (e.g., 1-phenylpropan-1-one) with an amine source such as a pyrrolidine or substituted pyrrolidine.
  • Formation of an enamine intermediate under mild conditions.
  • Reduction of the enamine intermediate using reducing agents like sodium borohydride or sodium triacetoxyborohydride to yield the aminoketone.

This method is supported by patent literature describing similar syntheses where the ketone and amine react to form enamines, which are then reduced in situ without isolation, often in a one-pot process under mild conditions and atmospheric pressure.

Step Reagents/Conditions Outcome
1 Phenylpropanone + 3-aminopyrrolidine Enamine intermediate formation
2 Sodium borohydride or sodium triacetoxyborohydride, mild temperature Reduction to aminoketone product

This approach benefits from operational simplicity and avoids isolation of unstable intermediates.

Reductive Amination Using Pyrrolidine Derivatives

Another approach involves reductive amination:

  • Starting from 1-phenylpropan-1-one, reacting with 3-aminopyrrolidine under reductive amination conditions.
  • Use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in organic solvents.
  • Reaction conducted at controlled temperatures (0–25 °C) to optimize yield and selectivity.

This method leverages the nucleophilicity of the amine and the electrophilicity of the ketone to form the desired aminoketone with high efficiency.

Experimental Details and Yields

From the available literature and patent data:

Parameter Details
Reaction atmosphere Nitrogen or inert gas to prevent oxidation
Solvents Anhydrous dichloromethane, ethyl acetate, or methanol
Temperature 0 °C to room temperature (20–25 °C)
Reaction time 4 to 24 hours depending on step
Reducing agents Sodium borohydride, sodium triacetoxyborohydride, sodium cyanoborohydride
Purification Flash column chromatography (e.g., 8–30% MeOH in EtOAc or EtOAc in hexanes)
Yields Typically 70–85% for key steps

For example, a related pyrrolidine derivative was isolated in 76% yield after overnight stirring and purification by flash chromatography.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Enamine formation + reduction Phenylpropanone, 3-aminopyrrolidine, NaBH4 Mild temp, inert atmosphere One-pot, high yield, mild conditions Requires careful control of reduction
Reductive amination Phenylpropanone, 3-aminopyrrolidine, NaCNBH3 or NaBH(OAc)3 Room temp, organic solvent High selectivity, operationally simple Sensitive to moisture
Nucleophilic substitution Halogenated phenylpropanone, 3-aminopyrrolidine Basic or neutral, solvent Structural diversity possible Multi-step, lower overall yield

Research Findings and Optimization

  • The one-pot enamine formation and reduction method is favored for scalability and reproducibility.
  • Sodium triacetoxyborohydride offers milder reduction conditions compared to sodium borohydride, reducing side products.
  • Temperature control is critical to prevent over-reduction or decomposition.
  • Flash chromatography remains the preferred purification technique to isolate pure product efficiently.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one
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1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one

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